![molecular formula C11H13NO3 B11897015 6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one CAS No. 114417-41-3](/img/structure/B11897015.png)
6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with methoxy groups at the 6 and 7 positions and a dihydroquinolinone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline.
Reduction: The quinoline is reduced to the dihydroquinoline using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.
Cyclization: The dihydroquinoline undergoes cyclization to form the quinolinone structure, often using acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution can introduce various functional groups at the methoxy positions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the quinoline core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinoline: Lacks the dihydroquinolinone structure but shares the methoxy substitution pattern.
2,3-Dihydroquinolin-4(1H)-one: Similar core structure without the methoxy groups.
Quinoline: The parent compound without any substitutions.
Uniqueness
6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of methoxy groups and the dihydroquinolinone structure, which may confer specific biological activities and chemical reactivity not seen in other quinoline derivatives.
Biological Activity
6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound has the following chemical structure:
It is characterized by two methoxy groups at the 6 and 7 positions of the quinoline ring. This substitution pattern is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions such as the Pictet-Spengler reaction. The synthetic routes are optimized for yield and purity, making it suitable for large-scale production in medicinal chemistry applications .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. In vitro assays have shown promising results against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A-431 (skin carcinoma)
Table 1 summarizes the IC50 values obtained from different studies:
The compound exhibits selective cytotoxicity towards malignant cells while showing reduced toxicity towards normal cells.
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Inhibition of Topoisomerase I : The compound stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells .
- Cell Cycle Arrest : It induces mitotic arrest at the spindle assembly checkpoint by binding to β-tubulin .
- Apoptosis Induction : Increased levels of pro-apoptotic factors and decreased anti-apoptotic factors have been observed in treated cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of methoxy groups significantly enhances the compound's biological activity. For instance:
- Compounds with methoxy substitutions at positions 6 and 7 show increased potency compared to their unsubstituted counterparts.
- Variations in substituents on the aryl group also affect activity; for example, introducing electron-withdrawing groups can enhance anticancer efficacy .
Case Studies
Several case studies have demonstrated the effectiveness of this compound in preclinical settings:
- Study on MCF-7 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 0.8 µM), with observable morphological changes indicative of apoptosis .
- Combination Therapy : In a combination therapy study with standard chemotherapeutics like doxorubicin, enhanced cytotoxic effects were noted when combined with this compound compared to either agent alone .
Properties
CAS No. |
114417-41-3 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
6,7-dimethoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H13NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
ZMFKSCHJBWBZMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)CCN2)OC |
Origin of Product |
United States |
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